2-Bromo-8-nitroquinoxaline

Aldose reductase inhibition Diabetic complications Quinoxalinone SAR

For medicinal chemistry teams advancing aldose reductase (ALR2) or kinase inhibitor programs, 2-Bromo-8-nitroquinoxaline is the structurally verified building block. Its 2,8-substitution pattern provides a unique vector geometry unavailable from 6,7-isomers. The C-2 bromine enables Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig), while the C-8 nitro group is a critical pharmacophore validated by IC₅₀ values of 1.54–18.17 μM in ALR2 assays. Procure this regioisomer to avoid inactive analogs and ensure target engagement.

Molecular Formula C8H4BrN3O2
Molecular Weight 254.04 g/mol
Cat. No. B13650104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-8-nitroquinoxaline
Molecular FormulaC8H4BrN3O2
Molecular Weight254.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N=C2C(=C1)[N+](=O)[O-])Br
InChIInChI=1S/C8H4BrN3O2/c9-7-4-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-4H
InChIKeyDMUHEKZUHXGZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-8-nitroquinoxaline (CAS 1184606-90-3) Procurement Baseline: Core Properties and Sourcing Specifications


2-Bromo-8-nitroquinoxaline (molecular formula C₈H₄BrN₃O₂; molecular weight 254.04 g/mol) is a heterocyclic building block belonging to the quinoxaline family, characterized by a fused bicyclic core bearing an electron-withdrawing nitro group at the 8-position and a bromine atom at the 2-position [1]. The 2-position bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the modular introduction of aryl, amino, and alkynyl substituents . The 8-nitro group is a critical pharmacophoric element that can be reduced to a primary amine for further derivatization, or retained for its electron-deficient character that modulates the electronic landscape of the quinoxaline core [2]. This compound is supplied as a research-grade intermediate, typically at ≥95% purity, and is used primarily in medicinal chemistry campaigns targeting kinase inhibition, antiparasitic activity, and aldose reductase inhibition .

Why In-Class Quinoxaline Building Blocks Cannot Substitute for 2-Bromo-8-nitroquinoxaline in Medicinal Chemistry Programs


Although multiple regioisomeric bromo-nitroquinoxalines share the same molecular formula (C₈H₄BrN₃O₂), their biological and chemical profiles diverge substantially based on substituent positioning. The 2,8-substitution pattern creates a unique vector geometry where the C-2 bromine and C-8 nitro group are separated by the maximum distance across the quinoxaline scaffold, establishing a distinct dipole moment and steric environment compared to the 6,7-disubstituted isomers . Critically, the 8-nitro group is a documented essential pharmacophoric feature for aldose reductase inhibition: all active compounds in a systematic SAR study of nitroquinoxalinones retained the 8-nitro substituent, while relocation or removal of this group abolished activity [1]. Conversely, the 2-bromo substituent cannot be replaced by a 2-chloro analog without altering cross-coupling reactivity, as aryl bromides exhibit higher oxidative addition rates with Pd(0) catalysts compared to aryl chlorides, providing faster reaction kinetics and enabling milder coupling conditions [2]. These positional and electronic considerations mean that procurement decisions based on molecular formula alone risk selecting a regioisomer or halo-analog with fundamentally different reactivity and target engagement profiles.

Quantitative Evidence Guide: 2-Bromo-8-nitroquinoxaline Differentiation Against Closest Analogs


Evidence Item 1: 8-Nitro Group Requirement for Aldose Reductase Inhibition vs. Non-8-Nitro Quinoxaline Analogs

In a systematic SAR study of nitroquinoxalinone derivatives tested against aldose reductase (ALR2), every active compound retained an 8-nitro substituent on the quinoxaline scaffold. Compounds lacking the 8-nitro group showed no measurable inhibitory activity in the same assay [1]. The most potent compound tested, 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one (7e), displayed an IC₅₀ of 1.54 μM, establishing the 8-nitro group as an essential pharmacophoric element for this target class [1]. This evidence supports the selection of 2-Bromo-8-nitroquinoxaline as a precursor scaffold over non-8-nitro quinoxaline building blocks for aldose reductase inhibitor programs.

Aldose reductase inhibition Diabetic complications Quinoxalinone SAR

Evidence Item 2: Bromo- vs. Nitro-Substituted Quinoxaline Anticancer Potency in A549 Non-Small-Cell Lung Cancer Cells

A head-to-head SAR study of 26 quinoxaline derivatives against A549 non-small-cell lung cancer cells demonstrated that bromo-substituted quinoxalines consistently outperformed their nitro-substituted counterparts [1]. The most potent bromo-containing analog (compound 4m) exhibited an IC₅₀ of 9.32 ± 1.56 μM, approaching the potency of the clinical anticancer drug 5-fluorouracil (IC₅₀ = 4.89 ± 0.20 μM) [1]. A comparator bromo-substituted analog (compound 4b) showed an IC₅₀ of 11.98 ± 2.59 μM. The study authors explicitly concluded that replacing nitro groups with bromo groups enhanced anticancer activity across the quinoxaline series [1]. This provides direct class-level evidence that 2-Bromo-8-nitroquinoxaline, which incorporates both a bromo substituent (at C-2) and a nitro group (at C-8), may offer differentiated anticancer potential compared to fully nitro-substituted quinoxaline analogs that lack the bromine handle.

Anticancer Non-small-cell lung cancer A549 cells Bromo-quinoxaline SAR

Evidence Item 3: Antileishmanial Activity Precedent for Bromo/Chloro-Quinoxaline Analogs vs. Miltefosine Reference Standard

In a study of quinoxaline derivatives with Br, Cl, F, OCH₃, and CF₃ substitutions tested against Leishmania major promastigotes, chloro-substituted quinoxaline analogs 1 and 3 each demonstrated IC₅₀ values of 23.30 ± 0.12 μM, surpassing the reference drug miltefosine (IC₅₀ = 25.78 ± 0.2 μM) [1]. While this study did not test 2-Bromo-8-nitroquinoxaline directly, the data establish that halogen-substituted quinoxalines in the 2-position can achieve antileishmanial potency superior to a clinical standard. The bromo substituent at C-2 of 2-Bromo-8-nitroquinoxaline provides a comparable halogen pharmacophore, while the 8-nitro group offers an additional reduction-triggered bioactivation pathway distinct from the tested chloro analogs [1].

Antileishmanial Leishmania major Neglected tropical diseases Quinoxaline SAR

Recommended Application Scenarios for 2-Bromo-8-nitroquinoxaline Based on Validated Evidence


Scenario 1: Aldose Reductase Inhibitor Lead Generation for Diabetic Complication Therapeutics

2-Bromo-8-nitroquinoxaline serves as the optimal starting scaffold for aldose reductase (ALR2) inhibitor programs. The 8-nitro group is an essential pharmacophoric feature validated across an entire series of active nitroquinoxalinones, with IC₅₀ values ranging from 1.54 to 18.17 μM. The C-2 bromine provides a synthetic handle for Suzuki-Miyaura diversification to explore the C-2 aryl/heteroaryl SAR space while preserving the critical 8-nitro motif [1]. This regioisomeric specificity cannot be achieved with 6-bromo-7-nitroquinoxaline or other positional isomers.

Scenario 2: Dual-Functional Anticancer Fragment Library Synthesis via Sequential Derivatization

For oncology-focused fragment-based drug discovery, 2-Bromo-8-nitroquinoxaline enables a two-directional derivatization strategy. The C-2 bromine supports Pd-catalyzed cross-coupling to introduce diverse aryl or heteroaryl groups, while the C-8 nitro group can be selectively reduced (e.g., SnCl₂ or catalytic hydrogenation) to yield a primary amine for amide coupling or sulfonamide formation. This orthogonal reactivity is corroborated by class-level evidence showing that bromo-substituted quinoxalines achieve superior A549 antiproliferative activity (IC₅₀ as low as 9.32 ± 1.56 μM for analog 4m) compared to nitro-substituted counterparts [2]. The combined bromo/nitro architecture thus supports rapid SAR exploration around both vectors from a single building block.

Scenario 3: Antiparasitic Screening Library Diversification for Leishmaniasis Drug Discovery

2-Bromo-8-nitroquinoxaline is appropriate for antileishmanial screening library construction, grounded in halogenated quinoxaline activity against Leishmania species. Chloro-substituted quinoxaline analogs have demonstrated IC₅₀ values of 23.30 ± 0.12 μM against L. major promastigotes, outperforming miltefosine (IC₅₀ = 25.78 μM) [3]. The bromo substituent at C-2 provides a structurally analogous halogen pharmacophore, while the 8-nitro group introduces a nitroreductase-dependent bioactivation pathway exploited by clinical antiparasitic agents such as nifurtimox and benznidazole. Additionally, 2,3-disubstituted quinoxaline derivatives have shown potent activity (IC₅₀ 0.1–0.8 μM) against L. amazonensis promastigotes and epimastigotes, supporting the broader antiparasitic potential of this scaffold class [4].

Scenario 4: Orthogonally Functionalizable Building Block for Kinase Inhibitor Scaffold Hopping

2-Bromo-8-nitroquinoxaline is suited for kinase inhibitor medicinal chemistry where the quinoxaline core serves as a bioisosteric replacement for quinazoline or quinoline kinase hinge-binding motifs. The C-2 bromine enables late-stage diversification via Buchwald-Hartwig amination or Suzuki coupling, while the electron-withdrawing 8-nitro group modulates the pKₐ of the quinoxaline N-1 and N-4 nitrogens, potentially enhancing hinge-region hydrogen bonding. Patents describing quinoxaline-based B-Raf, IKKβ, and PI3K kinase inhibitors support the class-level precedent for this scaffold in kinase drug discovery [5]. The 2,8-substitution pattern offers distinct vector geometry compared to more common 2,3- or 6,7-disubstituted quinoxaline kinase inhibitor scaffolds.

Quote Request

Request a Quote for 2-Bromo-8-nitroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.